Talaumidin

Neurotrophic activity Stereochemistry-activity relationship PC12 neurite outgrowth

(–)-Talaumidin is a naturally occurring 2,5-biaryl-3,4-dimethyltetrahydrofuran lignan (C₂₀H₂₂O₅, MW 342.4 g/mol) first isolated from Aristolochia arcuata Masters. The compound bears four contiguous stereogenic centers on its tetrahydrofuran (THF) ring and exhibits dual neurotrophic activities: neurite-outgrowth promotion in NGF-differentiated PC12 cells and primary cultured rat cortical neurons, as well as neuroprotection against trophic withdrawal and toxic insults.

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
Cat. No. B544479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalaumidin
SynonymsTalaumidin
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C
InChIInChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12-,19-,20-/m0/s1
InChIKeyJPDORDSJPIKURD-HIGYNYDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Talaumidin: A Stereochemically Defined 2,5-Diaryl-3,4-dimethyltetrahydrofuran Lignan with Quantitative Neurotrophic Differentiation


(–)-Talaumidin is a naturally occurring 2,5-biaryl-3,4-dimethyltetrahydrofuran lignan (C₂₀H₂₂O₅, MW 342.4 g/mol) first isolated from Aristolochia arcuata Masters [1]. The compound bears four contiguous stereogenic centers on its tetrahydrofuran (THF) ring and exhibits dual neurotrophic activities: neurite-outgrowth promotion in NGF-differentiated PC12 cells and primary cultured rat cortical neurons, as well as neuroprotection against trophic withdrawal and toxic insults [2]. Unlike polypeptide neurotrophins (NGF, BDNF) that suffer from poor blood–brain barrier penetration and rapid proteolytic degradation, talaumidin is a small-molecule neurotrophin functional mimetic with a well-characterized synthetic route—the first enantioselective total synthesis was achieved in 16 steps with 10.7% overall yield, establishing the absolute configuration as (2S,3S,4S,5S) [3].

Why Generic Substitution Fails for Talaumidin: Stereochemical and Substituent-Level Differentiation Among 2,5-Diaryltetrahydrofuran Lignans


The 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan class exhibits extreme structure–activity divergence driven by stereochemistry and aryl substitution patterns. Veraguensin (2), a structurally close congener isolated from the same plant source (Aristolochia arcuata), completely fails to promote neuronal survival or neurite outgrowth under identical assay conditions [1]. Among seven synthetic diastereomers of talaumidin, the all-cis-substituted isomer 1e displays significantly greater neurite-outgrowth activity than the natural (2S,3S,4S,5S)-talaumidin, while other diastereomers show moderate-to-weak activity [2]. Even within active analogs, the bis(methylenedioxybenzene) derivative 56b outperforms talaumidin and all other aryl-substituted variants in both in vitro neurite elongation and in vivo optic nerve regeneration [3]. These data demonstrate that any procurement decision based solely on lignan chemotype—without specifying stereochemistry and aryl oxygenation pattern—carries a high risk of selecting a compound with zero or substantially diminished neurotrophic activity.

Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Talaumidin Procurement Decisions


Stereochemistry-Dependent Neurite Outgrowth: All-Cis Diastereomer 1e vs. Natural (–)-Talaumidin in NGF-Differentiated PC12 Cells

Systematic synthesis and side-by-side evaluation of all seven diastereomers (1a–1g) of (–)-talaumidin revealed that stereoisomer 1e bearing all-cis substituents on the THF ring exhibited the most potent neurite-outgrowth promotion, significantly exceeding the activity of naturally occurring (–)-talaumidin (1) [1]. All stereoisomers were tested at identical concentrations (30 μM in NGF-differentiated PC12 cells; 0.01 μM in primary rat cortical neurons), with 1e consistently producing the longest neurite lengths and highest percentage of neurite-bearing cells [1]. The enantiomer of (–)-talaumidin showed activity similar to the natural product, while diastereomers 1a, 1b, 1c, 1d, 1f, and 1g exhibited moderate neurotrophic activity [2].

Neurotrophic activity Stereochemistry-activity relationship PC12 neurite outgrowth

In-Class Neurotrophic Divergence: Talaumidin vs. Veraguensin and Galgravin in Primary Cultured Rat Cortical Neurons

A direct comparative study of seven 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans isolated from the same plant source (Aristolochia arcuata) established that veraguensin (2) completely lacks neurotrophic activity, while talaumidin (1) robustly promotes neuronal survival and neurite outgrowth [1]. In a serum-deprivation neuronal survival assay, talaumidin increased cell survival to 194.12% of control at 10 μM (p<0.001) and 180.83% at 30 μM (p<0.01), whereas veraguensin showed no significant survival promotion at any concentration tested (1–30 μM) [2]. Compounds 3–7 (galgravin, aristolignin, nectandrin A, isonectandrin B, nectandrin B) all promoted neuronal survival, but only nectandrin B (7) and isonectandrin B (6) approached talaumidin-level activity [1].

Neuronal survival Neurite outgrowth Structure-activity divergence

Dual Neuroprotective Coverage: Talaumidin vs. In-Class Lignans Against Aβ25-35 and MPP+ Toxicity in Rat Hippocampal Neurons

In the same head-to-head comparison across seven congeneric lignans, talaumidin (1) was one of only three compounds (alongside aristolignin 4 and nectandrin B 7) that conferred protection against both amyloid-β (Aβ₂₅–₃₅)-induced cytotoxicity (Alzheimer's disease model) and 1-methyl-4-phenylpyridinium ion (MPP⁺)-induced toxicity (Parkinson's disease model) [1]. While all seven compounds (1–7) protected hippocampal neurons against Aβ₂₅–₃₅, only compounds 1, 4, 5, 6, and 7 protected against MPP⁺—veraguensin (2) and galgravin (3) failed to protect against MPP⁺-induced neuronal death [1]. This dual-protection profile is not uniformly shared within the lignan class and represents a functionally relevant point of differentiation.

Neuroprotection Amyloid-beta toxicity MPP+ Parkinson's model

PI3K/Akt Pathway-Specific Mechanism: Talaumidin Differentiation from ERK-Dependent Neurotrophic Compounds in RGC-5 Retinal Neurons

Mechanistic dissection in staurosporine-differentiated RGC-5 retinal ganglion cells demonstrated that talaumidin-promoted neurite outgrowth is selectively abolished by the PI3K inhibitor LY294002 but is unaffected by the ERK pathway inhibitor PD98059, establishing PI3K/Akt—not ERK—as the obligate signaling axis [1]. This pathway selectivity distinguishes talaumidin from many other small-molecule neurotrophic agents that signal through ERK/MAPK cascades. Furthermore, this mechanism has been validated in a disease-relevant retinal neuronal context (RGC-5), directly supporting the compound's application in retinal degenerative disorders including glaucoma [1].

PI3K/Akt signaling Retinal ganglion cells Pathway-specific pharmacology

Scalable Racemic Synthesis with Retained Bioactivity: rac-56a vs. Optically Active (–)-1e in NGF-Differentiated PC12 Cells

A critical barrier to translational use of optically pure talaumidin is the 16-step enantioselective synthesis yielding only 10.7% overall yield [1]. The finding that the enantiomer of (–)-talaumidin exhibits neurite-outgrowth activity identical to the natural product [2] enabled development of a 6-step racemic synthesis of the all-cis derivative rac-56a (racemic 1e) in 39% overall yield [3]. Critically, rac-56a exhibits neurite-outgrowth promoting activity in NGF-differentiated PC12 cells to the same degree as optically active (–)-1e [3], and both rac-56a and its bis(methylenedioxy) analog 56b induced optic nerve regeneration in vivo with activity higher than that of natural talaumidin [4].

Racemic synthesis Scalable production Stereochemical flexibility

Ancillary Antiplasmodial Activity: Talaumidin IC₅₀ Against Chloroquine-Resistant P. falciparum (Dd2 Strain)

In a screening of lignans isolated from Pycnanthus angolensis, talaumidin exhibited the lowest IC₅₀ value (20.7 μg/mL) among seven tested compounds against the Dd2 chloroquine-resistant strain of Plasmodium falciparum [1]. This antiplasmodial activity, while modest in absolute terms, is a secondary biological dimension that is not shared uniformly across the 2,5-diaryltetrahydrofuran lignan class and has not been reported for the key neurotrophic comparators veraguensin or galgravin [1].

Antiplasmodial Chloroquine resistance Dual-application potential

Best Research and Industrial Application Scenarios for Talaumidin Based on Quantitative Differentiation Evidence


Stereochemistry-Controlled Neurotrophic Probe for Neurite Outgrowth Screening Cascades

Procure (–)-talaumidin or its all-cis stereoisomer 1e as a stereochemically defined positive control for primary neuronal screening assays. The systematic diastereomer comparison data demonstrate that stereochemistry—not merely lignan scaffold identity—governs activity. Use natural talaumidin as the baseline reference compound and all-cis 1e as the high-activity comparator to establish a dynamic range for neurite-outgrowth dose-response curves in both NGF-differentiated PC12 cells (30 μM working concentration) and primary rat cortical neurons (0.01–30 μM range). Veraguensin (2), which is inactive, can serve as a negative control from the same chemical class .

Dual-Pathology Neuroprotection Model: Aβ and MPP+ Toxicity Studies in Hippocampal Cultures

Select talaumidin as a single-agent tool compound for comparative neuroprotection studies in hippocampal neuronal models of both Alzheimer's (Aβ₂₅–₃₅) and Parkinson's (MPP⁺) pathology . Unlike veraguensin or galgravin—which fail to protect against MPP⁺ toxicity—talaumidin provides dual-pathology coverage, reducing the number of compound conditions required per experiment. Recommended working concentrations: 1–30 μM for survival assays in serum-deprived cortical neurons (peak effect at 10 μM: 194% of control survival) ; 3–30 μM for neuroprotection in hippocampal culture models. Include nectandrin B (7) as an in-class comparator with comparable dual-protection activity for specificity analysis.

PI3K/Akt Pathway-Specific Retinal Neuroprotection and Optic Nerve Regeneration Studies

Deploy talaumidin or the scalable racemic derivative rac-56a in retinal ganglion cell (RGC-5) neurite outgrowth assays and in vivo mouse optic nerve crush models for glaucoma and retinal degenerative disease research . The PI3K/Akt pathway dependence (LY294002-sensitive, PD98059-insensitive) provides a clean mechanistic signature for pathway-specific pharmacological interrogation . For in vivo studies requiring larger compound quantities, rac-56a is recommended over natural talaumidin due to its 6-step synthesis (39% yield) and demonstrated superior in vivo optic nerve regenerative activity . The bis(methylenedioxy) derivative 56b may be used as a higher-potency analog for dose-response studies in the same model.

Natural Product Library Reference Standard with Verified Antimalarial Cross-Activity

Include talaumidin as a characterized reference standard in natural product screening libraries where both neurotrophic and antiplasmodial readouts are deployed . With an IC₅₀ of 20.7 μg/mL against chloroquine-resistant P. falciparum (Dd2)—the lowest among co-isolated lignans —talaumidin provides a benchmark for calibrating antiplasmodial screening sensitivity. For neurotrophic counter-screens, the compound's dose-dependent neurite outgrowth promotion (1–30 μM) and neuroprotection against serum deprivation (3–30 μM) are well-documented , making it suitable as a dual-application positive control in phenotypic screening platforms.

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